2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a central imidazole ring substituted at position 1 with a 3-chlorophenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2-(trifluoromethyl)phenyl group. The sulfanyl (thioether) linker may enhance metabolic stability compared to ether or carbonyl linkages .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3OS/c19-12-4-3-5-13(10-12)25-9-8-23-17(25)27-11-16(26)24-15-7-2-1-6-14(15)18(20,21)22/h1-10H,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXOYPGWWRIVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. This can be achieved through the condensation of glyoxal with ammonia and formaldehyde. The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the imidazole intermediate.
The sulfanyl group is added through a thiolation reaction, using reagents such as thiourea or thiols under basic conditions. Finally, the acetamide moiety is introduced through an acylation reaction, where the intermediate compound reacts with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with modified functional groups
Substitution: Compounds with different substituents on the phenyl ring
Scientific Research Applications
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
- Key Observations :
Crystallographic and Stability Considerations
Biological Activity
The compound 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a member of a class of imidazole-based compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Molecular Formula : C17H13ClF3N3OS
- Molecular Weight : 393.88 g/mol
- CAS Number : 851132-85-9
The precise biological targets and mechanisms of action for this compound are still under investigation. However, it is hypothesized that the imidazole ring may interact with various biological macromolecules, potentially influencing pathways related to inflammation and cancer cell proliferation.
Biological Activity Overview
Research into the biological activity of similar imidazole derivatives has revealed a range of pharmacological effects, including:
- Anticancer Activity : Several studies have demonstrated that imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the chlorophenyl and trifluoromethyl groups may enhance these effects by improving the compound's binding affinity to target proteins.
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
- Neuroprotective Effects : Some derivatives exhibit anticonvulsant properties, suggesting that they may be beneficial in treating neurological disorders.
Anticancer Activity
A study evaluating the anticancer potential of imidazole derivatives found that compounds with a chlorophenyl substitution exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 1 | A549 (Lung) | 15 |
| 2 | MCF-7 (Breast) | 10 |
| 3 | HeLa (Cervical) | 12 |
Antimicrobial Activity
Research has indicated that imidazole derivatives possess antimicrobial properties. For instance, a derivative similar to our compound displayed activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
In a study assessing the anticonvulsant activity of related compounds, it was noted that certain imidazole derivatives effectively protected against seizures in animal models. The evaluation was performed using the maximal electroshock (MES) test.
| Compound | Dose (mg/kg) | Protection (%) |
|---|---|---|
| A | 100 | 80 |
| B | 300 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
